2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
Description
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C10H13NO3S/c1-15(13,14)11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
FFLXLEUTTHDLBC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the tetrahydroisoquinoline with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group at the 7-position can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The tetrahydroisoquinoline scaffold is highly versatile, with modifications at the 2- and 7-positions significantly altering biological activity. Below is a comparison of key analogs:
*Calculated based on formula C₁₀H₁₃NO₃S.
Key Observations:
Substituent Electronic Effects :
- The methylsulfonyl group (-SO₂CH₃) in the target compound is less electron-withdrawing than the trifluoromethylsulfonyl (-SO₂CF₃) group in 3OMQ, which may reduce binding affinity to targets like estrogen receptors but improve metabolic stability .
- The tert-butoxycarbonyl (Boc) group in serves as a protective group, contrasting with the reactive sulfonyl chloride in .
Positional Isomerism :
- Hydroxyl group placement (6- vs. 7-position) significantly impacts biological activity. For example, 3OMQ (6-OH) binds estrogen receptors with a resolution of 1.97 Å, while 2-(Trifluoroacetyl)-7-OH analogs (e.g., 3OMP, Resolution: 2.05 Å) show slightly weaker binding .
Synthetic Utility :
- Boronic acid derivatives (e.g., ) are valuable in cross-coupling reactions, whereas sulfonyl chlorides (e.g., ) are intermediates for sulfonamide synthesis. The target compound’s methylsulfonyl group may offer a balance between stability and reactivity.
Pharmacological and Biochemical Insights
- Estrogen Receptor Binding : Analogs like 3OMQ and 3OMP demonstrate that sulfonyl and acetyl groups at the 2-position enhance receptor interaction. The methylsulfonyl group in the target compound may similarly engage in hydrogen bonding or hydrophobic interactions, though with reduced steric hindrance compared to trifluoromethyl groups .
- Solubility and Bioavailability : Methoxy-substituted derivatives (e.g., ) often exhibit improved solubility over hydroxylated analogs. The 7-OH group in the target compound may necessitate formulation adjustments to enhance bioavailability.
Biological Activity
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 955651-17-9
- Molecular Formula : C10H13NO3S
- Molecular Weight : 229.28 g/mol
- Melting Point : Not specified in the sources.
Antioxidant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. The presence of the methylsulfonyl group enhances the electron-donating ability of the molecule, which contributes to its capacity to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.
Neuroprotective Effects
Studies have demonstrated that THIQ derivatives can exert neuroprotective effects. For instance, compounds similar to this compound have shown promise in inhibiting neuroinflammation and promoting neuronal survival in models of neurodegeneration. The mechanism involves modulation of signaling pathways related to inflammation and apoptosis.
Antimicrobial Activity
Several studies highlight the antimicrobial potential of THIQ derivatives. In vitro tests have shown that this compound exhibits activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
Emerging evidence suggests that THIQ compounds can induce apoptosis in cancer cells. This is achieved through various mechanisms, including the activation of caspases and inhibition of cell cycle progression. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural similarities with other active compounds.
Structure–Activity Relationship (SAR)
The biological activity of tetrahydroisoquinoline derivatives is closely linked to their chemical structure. Modifications at specific positions on the isoquinoline ring can significantly influence their pharmacological properties:
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Methyl group | Enhances lipophilicity and bioavailability |
| 2 | Sulfonyl group | Increases antioxidant and anti-inflammatory activity |
| 7 | Hydroxyl group | Contributes to neuroprotective effects |
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that a similar THIQ derivative improved cognitive function in mice subjected to oxidative stress models. The treatment reduced markers of inflammation and oxidative damage in brain tissues.
- Antimicrobial Efficacy : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Cancer Cell Studies : Research involving human cancer cell lines indicated that certain THIQ derivatives could reduce cell viability by inducing apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via reductive amination, as demonstrated for structurally similar tetrahydroisoquinoline derivatives. For example, (E)-6-Methoxy-2-methyl-1-(4-nitrostyryl)-1,2,3,4-tetrahydroisoquinolin-7-ol was synthesized using this method with 88% yield after purification via flash column chromatography (8% MeOH in DCM) . Key factors include solvent selection (e.g., dichloromethane/methanol systems) and temperature control to minimize side reactions.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For instance, NMR and NMR (e.g., Figure S80 in ) resolve substituent positions on the tetrahydroisoquinoline core, while HRMS confirms molecular weight accuracy (±5 ppm) .
Q. How does the sulfonyl group at the 2-position influence solubility and stability under physiological conditions?
- Answer : The methylsulfonyl group enhances polarity, improving aqueous solubility compared to non-sulfonylated analogs. However, it may increase susceptibility to nucleophilic attack in basic conditions. Stability assays (e.g., pH-dependent degradation studies) are recommended to optimize storage (e.g., 2–8°C, inert atmosphere) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the tetrahydroisoquinoline core?
- Answer : Directed ortho-metalation or protecting-group strategies (e.g., tert-butoxycarbonyl [Boc]) can enhance regioselectivity. For example, Boc protection of the 7-hydroxy group in related compounds enabled selective sulfonylation at the 2-position . Computational modeling (DFT) may predict reactive sites to guide synthetic design.
Q. How does the 7-hydroxy group modulate biological activity compared to methoxy or amino analogs?
- Answer : The 7-hydroxy group increases hydrogen-bonding potential, potentially enhancing receptor binding affinity. Contrastingly, methoxy analogs (e.g., 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline) exhibit altered pharmacokinetics due to reduced polarity . Comparative assays (e.g., enzyme inhibition or cell viability studies) are critical to evaluate structure-activity relationships.
Q. What mechanistic insights exist for this compound’s interaction with NMDA receptors or opioid receptors?
- Answer : Tetrahydroisoquinoline derivatives with sulfonyl groups have shown NMDA receptor subtype selectivity (e.g., NR2B antagonism) via hydrophobic interactions with the receptor’s allosteric site . For opioid receptors, substitution patterns (e.g., 3-hydroxyphenyl groups) influence pan-antagonist activity, as seen in compound (R)-3-(((3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-7-ol .
Q. How can in vitro and in vivo models resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity or bacterial strain variability). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing; NCI-60 panel for anticancer screening) and pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) are essential to validate activity .
Methodological Recommendations
- Synthesis Optimization : Use Pd-catalyzed cross-coupling for late-stage functionalization to minimize side reactions .
- Biological Assays : Pair in vitro receptor-binding studies with molecular dynamics simulations to map interaction sites .
- Data Interpretation : Apply multivariate analysis to distinguish electronic (e.g., sulfonyl group) vs. steric effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
